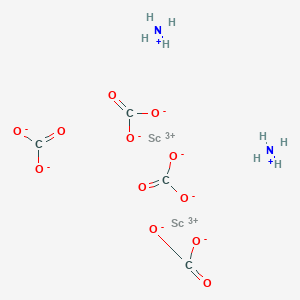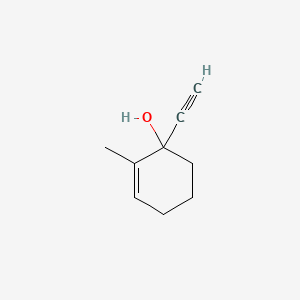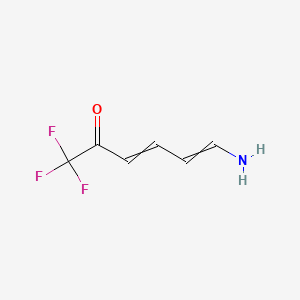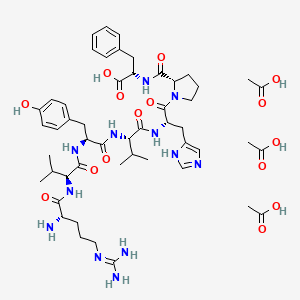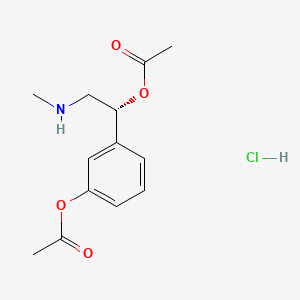
O3,O-Diacetylphenylephrine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O3,O-Diacetylphenylephrine hydrochloride is a chemical compound that belongs to the class of phenylephrine derivatives. Phenylephrine is a well-known alpha-1 adrenergic receptor agonist used primarily as a decongestant, vasopressor, and mydriatic agent. The diacetylation of phenylephrine enhances its chemical properties, making it a compound of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O3,O-Diacetylphenylephrine hydrochloride typically involves the acetylation of phenylephrine. The process begins with phenylephrine, which undergoes acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the hydroxyl groups on the phenylephrine molecule.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The final product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
O3,O-Diacetylphenylephrine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound back to its parent phenylephrine form.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Regeneration of phenylephrine.
Substitution: Formation of various substituted phenylephrine derivatives.
Scientific Research Applications
O3,O-Diacetylphenylephrine hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds.
Biology: Studied for its effects on alpha-1 adrenergic receptors and its potential use in receptor binding studies.
Medicine: Investigated for its potential therapeutic applications, including its use as a decongestant and vasopressor.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of O3,O-Diacetylphenylephrine hydrochloride involves its interaction with alpha-1 adrenergic receptors. Upon binding to these receptors, the compound induces vasoconstriction, leading to increased blood pressure and reduced nasal congestion. The molecular targets include the alpha-1 adrenergic receptors, and the pathways involved are primarily related to the adrenergic signaling cascade.
Comparison with Similar Compounds
Similar Compounds
Phenylephrine: The parent compound, used widely as a decongestant and vasopressor.
Methoxamine: Another alpha-1 adrenergic agonist with similar vasoconstrictive properties.
Ephedrine: A compound with both alpha and beta adrenergic activity, used as a decongestant and bronchodilator.
Uniqueness
O3,O-Diacetylphenylephrine hydrochloride is unique due to its diacetylation, which enhances its chemical stability and potentially alters its pharmacokinetic properties compared to phenylephrine. This modification can lead to differences in its duration of action and potency, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C13H18ClNO4 |
|---|---|
Molecular Weight |
287.74 g/mol |
IUPAC Name |
[3-[(1R)-1-acetyloxy-2-(methylamino)ethyl]phenyl] acetate;hydrochloride |
InChI |
InChI=1S/C13H17NO4.ClH/c1-9(15)17-12-6-4-5-11(7-12)13(8-14-3)18-10(2)16;/h4-7,13-14H,8H2,1-3H3;1H/t13-;/m0./s1 |
InChI Key |
JSMUTRORLWWTKB-ZOWNYOTGSA-N |
Isomeric SMILES |
CC(=O)OC1=CC=CC(=C1)[C@H](CNC)OC(=O)C.Cl |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(CNC)OC(=O)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![bis[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] hydrogen phosphate](/img/structure/B13836672.png)
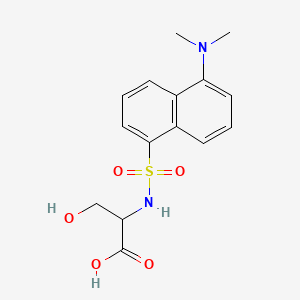
![tetrapotassium;2-[4-[(1E,3E,5Z)-5-[1-(2,5-disulfonatophenyl)-3-methoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-methoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonate](/img/structure/B13836684.png)
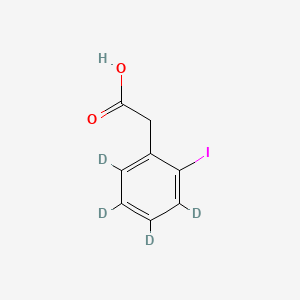
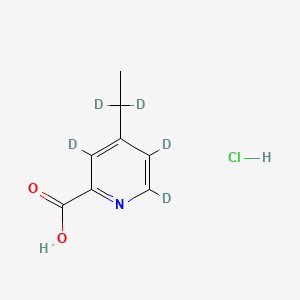
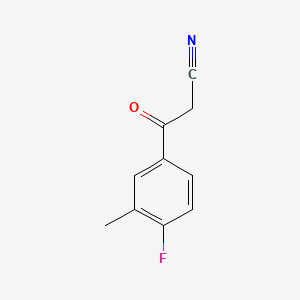
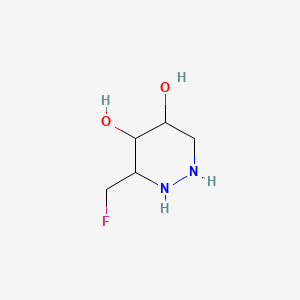
![(10S)-10-(hydroxymethyl)-14-methoxy-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,15-triol](/img/structure/B13836716.png)
![N'-[9-[(2R,3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13836727.png)
